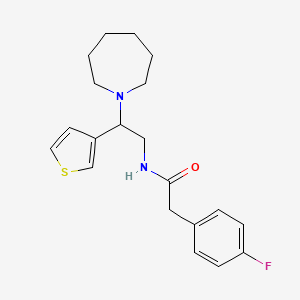

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN2OS/c21-18-7-5-16(6-8-18)13-20(24)22-14-19(17-9-12-25-15-17)23-10-3-1-2-4-11-23/h5-9,12,15,19H,1-4,10-11,13-14H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUZWURHAHDCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNC(=O)CC2=CC=C(C=C2)F)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and relevant research findings.

1. Chemical Structure and Synthesis

This compound features an azepane ring, a thiophene moiety, and a fluorobenzene group, which contribute to its diverse biological activities. The general synthetic route involves multi-step organic reactions:

- Formation of the Azepane Ring : Achieved through cyclization reactions.

- Introduction of the Thiophene Group : Typically done via coupling reactions such as Suzuki or Stille coupling.

- Attachment of the Acetamide Group : This can be accomplished through amide bond formation with acetic acid derivatives.

The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors. The sulfonamide functionality suggests potential applications in enzyme inhibition, particularly in pathways related to inflammation and cancer.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, preventing substrate interaction.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

3.1 Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activity. Preliminary studies suggest that this compound could possess moderate antibacterial properties against both Gram-positive and Gram-negative bacteria.

| Compound Type | Activity Level | Target Organisms |

|---|---|---|

| Azepane Derivatives | Moderate | Gram-positive bacteria |

| Thiophene Compounds | Variable | Gram-negative bacteria |

3.2 Anti-inflammatory Effects

The anti-inflammatory potential is also noteworthy. Compounds with similar acetamide structures have shown effectiveness in reducing inflammation through inhibition of pro-inflammatory cytokines.

3.3 Neuroprotective Effects

Given the structural similarities to known acetylcholinesterase inhibitors, there is potential for neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. Molecular docking studies have suggested favorable interactions with acetylcholinesterase.

4. Case Studies and Research Findings

Several studies have explored the pharmacological properties of related compounds:

- Acetylcholinesterase Inhibition : A study identified several compounds that inhibited acetylcholinesterase effectively, suggesting that this compound could exhibit similar properties based on structural analogies .

- Antimicrobial Activity : Research on acetamide derivatives highlighted that certain substitutions significantly enhanced activity against various pathogens . This indicates that structural modifications could optimize the biological activity of this compound.

- Structure-Activity Relationship (SAR) : Studies have shown that specific functional groups on acetamides can lead to improved bioactivity profiles, suggesting avenues for further research into optimizing this compound's efficacy .

5. Conclusion

This compound represents a promising candidate for further pharmacological investigation due to its complex structure and potential biological activities. Future studies should focus on detailed pharmacokinetic analyses, optimization of its chemical structure for enhanced activity, and comprehensive in vivo evaluations to fully understand its therapeutic potential.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes an azepane ring, thiophene group, and a fluorobenzene moiety. The synthesis typically involves multi-step organic reactions:

- Formation of the Azepane Ring : Cyclization of appropriate precursors.

- Introduction of the Thiophene Group : Achieved through coupling reactions such as Suzuki or Stille coupling.

- Attachment of Ethyl and Fluorobenzene Groups : Utilizes alkylation reactions and electrophilic aromatic substitution.

The final structure features a sulfonamide group, which is critical for its biological activity.

Enzyme Inhibition

Research indicates that compounds similar to N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide may act as enzyme inhibitors. The sulfonamide moiety can interact with the active sites of enzymes, blocking substrate access. For instance, modifications to the azepane structure have been shown to enhance potency against glycine transporters (GlyT1) .

Neuropharmacology

The structural components of this compound suggest potential binding to specific receptors in the central nervous system (CNS), which could influence neurotransmitter dynamics. This property makes it a candidate for treating neurological disorders .

Anticancer Activity

Studies have highlighted the potential of sulfur- and fluorine-containing compounds in anticancer therapies. For example, similar compounds have demonstrated efficacy in inhibiting prostate cancer cell lines . The unique combination of functional groups in this compound may enhance its ability to target cancer cells effectively.

Antimicrobial Properties

There is growing evidence that compounds with thiophene and sulfonamide groups exhibit antimicrobial activity. This compound's structure may allow it to interact with bacterial enzymes or receptors, making it a candidate for further research in antimicrobial therapies .

Case Studies and Research Findings

A review of literature reveals several studies focusing on similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.